![molecular formula C26H28N4O3 B2462462 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286724-39-7](/img/structure/B2462462.png)
6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule with potential pharmacological applications. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure
The compound features multiple functional groups characteristic of heterocyclic compounds, including a benzo[b][1,4]oxazine moiety and a tetrahydropyrido-pyrimidine framework. The presence of these groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrimidine and quinazoline derivatives. For example, a study focused on quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against several cancer cell lines (MCF-7, A549, SW-480) with IC50 values indicating promising efficacy. The best-performing compound in that study exhibited an IC50 of 5.9 µM against A549 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6n | A549 | 5.9 |
SW-480 | 2.3 | |
MCF-7 | 5.65 |
These findings suggest that the structural components present in this compound may confer similar anticancer properties.
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, the aforementioned study indicated that compound 6n induced apoptosis in a dose-dependent manner and caused cell cycle arrest at the S phase . This suggests that the compound may interact with cellular pathways regulating proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have shown that the presence of electron-withdrawing groups enhances anticancer activity. Compounds with halogen substitutions at specific positions on the phenyl ring demonstrated increased potency compared to unsubstituted analogs . This insight may guide future modifications to enhance the biological activity of this compound.
Other Biological Activities
In addition to anticancer properties, derivatives of benzoxazine have been studied for their ability to inhibit platelet aggregation and other cardiovascular effects. These findings suggest a broader pharmacological profile that may include anti-inflammatory and antithrombotic activities .
Case Studies
A notable case involved the synthesis and evaluation of related benzoxazine derivatives as potent inhibitors of platelet aggregation. The study concluded that these compounds could serve as lead candidates for developing new therapeutic agents targeting cardiovascular diseases .
Propiedades
IUPAC Name |
6-ethyl-3-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-28-12-11-21-20(16-28)26(32)30(25(27-21)19-7-5-4-6-8-19)17-24(31)29-13-14-33-23-10-9-18(2)15-22(23)29/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZEIJBZUZNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCOC5=C4C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.